Phoslactomycin A vs. Calyculin A: Differential Selectivity for PP2A Over PP1
Phoslactomycin A (PLM-A) inhibits PP2A with an IC50 of 4.7 μM, demonstrating a clear selectivity over protein phosphatase 1 (PP1) which is inhibited only at higher concentrations [1]. In contrast, calyculin A functions as a dual inhibitor of both PP1 and PP2A [2]. This functional selectivity is critical for dissecting PP2A-specific roles in cellular signaling without confounding off-target effects on PP1.
| Evidence Dimension | In vitro enzyme inhibition (PP2A vs PP1) |
|---|---|
| Target Compound Data | IC50 4.7 μM (PP2A) |
| Comparator Or Baseline | Calyculin A (Dual PP1/PP2A inhibitor) [2] |
| Quantified Difference | PLM-A: PP2A inhibition at 4.7 μM with higher concentrations required for PP1 [1]. Calyculin A: Inhibits both PP1 and PP2A at comparable concentrations [2]. |
| Conditions | In vitro phosphatase assay [1]. |
Why This Matters
This selectivity profile defines PLM-A as a tool for PP2A-specific pathway analysis, avoiding the complex phenotype induced by pan-phosphatase inhibition.
- [1] Usui T, Marriott G, Inagaki M, Swarup G, Osada H. Protein Phosphatase 2A Inhibitors, Phoslactomycins. Effects on the Cytoskeleton in NIH/3T3 Cells. J Biochem. 1999 May;125(5):960-5. View Source
- [2] Kawada M, Amemiya M, Ishizuka M, Takeuchi T. Specific inhibitors of protein phosphatase 2A inhibit tumor metastasis through augmentation of natural killer cells. Int Immunopharmacol. 2003 Feb;3(2):179-88. View Source
